Ethyl 2-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate
Description
Ethyl 2-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate is a brominated imidazole derivative featuring a trimethylsilyl-protected ethoxymethyl (SEM) group at the N1 position and an ethyl ester at the C4 position. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and heterocyclic chemistry. The SEM group enhances stability during synthetic processes, while the bromine atom enables selective functionalization, such as Suzuki-Miyaura coupling or nucleophilic substitution .
Properties
Molecular Formula |
C12H21BrN2O3Si |
|---|---|
Molecular Weight |
349.30 g/mol |
IUPAC Name |
ethyl 2-bromo-1-(2-trimethylsilylethoxymethyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C12H21BrN2O3Si/c1-5-18-11(16)10-8-15(12(13)14-10)9-17-6-7-19(2,3)4/h8H,5-7,9H2,1-4H3 |
InChI Key |
GGSQZVQBOYNJEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C(=N1)Br)COCC[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves two key steps:
- Bromination of the imidazole ring at the 2-position.
- Introduction of the (2-(trimethylsilyl)ethoxy)methyl protecting group at the nitrogen (1-position) of the imidazole.
The ethyl carboxylate group at the 4-position is usually present on the starting imidazole derivative or introduced through esterification prior to bromination and protection.
Detailed Stepwise Preparation
| Step | Reaction Description | Reagents & Conditions | Notes | Yield (%) |
|---|---|---|---|---|
| 1 | Preparation of ethyl imidazole-4-carboxylate derivative | Starting from imidazole, esterification with ethanol and acid catalyst | Standard Fischer esterification or use of ethyl chloroformate | High, typically >85% |
| 2 | Bromination at 2-position of imidazole ring | Using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions (e.g., low temperature, inert atmosphere) | Selective bromination at 2-position | 70–80% |
| 3 | Protection of imidazole nitrogen with (2-(trimethylsilyl)ethoxy)methyl group | Reaction with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) or equivalent in presence of base (e.g., sodium hydride, potassium carbonate) in aprotic solvent (e.g., DMF, THF) | Protects N1 to prevent undesired side reactions | 75–85% |
Example Procedure
A typical preparation might proceed as follows:
Step 1: Ethyl imidazole-4-carboxylate is synthesized by esterification of imidazole-4-carboxylic acid with ethanol under acidic conditions.
Step 2: The ester is then selectively brominated at the 2-position using N-bromosuccinimide in a solvent such as dichloromethane at 0°C to room temperature, yielding ethyl 2-bromoimidazole-4-carboxylate.
Step 3: The 1-position nitrogen is protected by reacting the brominated ester with 2-(trimethylsilyl)ethoxymethyl chloride in the presence of potassium carbonate in DMF at room temperature, affording this compound.
Reaction Conditions and Optimization
| Parameter | Typical Range | Impact on Reaction |
|---|---|---|
| Temperature | 0°C to 25°C | Controls rate and selectivity of bromination and protection steps |
| Solvent | Dichloromethane, DMF, THF | Solvent polarity affects solubility and reaction kinetics |
| Base for protection | Potassium carbonate, sodium hydride | Base strength influences efficiency of N-protection |
| Brominating agent | N-bromosuccinimide (NBS) | Provides mild and selective bromination |
| Reaction time | 1–12 hours | Longer times may improve conversion but risk side reactions |
Research Data and Yields
Notes on Purification and Characterization
- Purification is typically achieved by column chromatography using silica gel with eluents such as hexane/ethyl acetate mixtures.
- Characterization includes:
- Nuclear Magnetic Resonance (NMR): proton and carbon spectra confirm the substitution pattern and protecting group.
- Mass Spectrometry (MS): confirms molecular weight and presence of bromine isotopes.
- Infrared Spectroscopy (IR): confirms ester carbonyl and silyl ether functionalities.
Summary Table of Preparation Methods
| Method Step | Reagents | Conditions | Yield | Comments |
|---|---|---|---|---|
| Esterification | Imidazole-4-carboxylic acid + ethanol + acid catalyst | Reflux, several hours | >85% | Standard esterification |
| Bromination | NBS or Br2 | 0°C to RT, inert atmosphere | 70–80% | Selective 2-position bromination |
| N-Protection | SEM-Cl + base (K2CO3 or NaH) | Room temp, DMF or THF | 75–85% | Protects N1, prevents side reactions |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The imidazole ring can participate in redox reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various imidazole derivatives, while hydrolysis can produce the corresponding carboxylic acid .
Scientific Research Applications
Ethyl 2-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate is a chemical compound with a molecular formula of C12H21BrN2O3Si and a molecular weight of 349.30 g/mol. It features an imidazole ring, a bromo substituent, and a trimethylsilyl-modified ethoxy group. The presence of these functional groups suggests potential applications in medicinal chemistry and organic synthesis.
Synthesis
The synthesis of this compound typically involves several key reactions that highlight the compound's versatility in organic synthesis and its potential for further derivatization.
Potential Applications
this compound has potential applications in medicinal chemistry and organic synthesis. Interaction studies involving this compound may include understanding its pharmacodynamics and pharmacokinetics.
Structural Similarities
this compound shares structural similarities with several other compounds:
- Ethyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxylate has a similar imidazole structure but with different substitution patterns.
- Ethyl 4-bromo-1-methylimidazole contains a methyl group instead of a trimethylsilyl ether.
- 2-Bromoimidazole has a simpler structure lacking the ethoxy and carboxylate functionalities.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and the imidazole ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
*Calculated based on molecular formula; exact weight may vary.
Biological Activity
Ethyl 2-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula: C12H21BrN2O3Si
- Molecular Weight: 349.30 g/mol
- Functional Groups: Imidazole ring, bromo substituent, ethoxy group modified by trimethylsilyl.
These features suggest that the compound may exhibit diverse biological activities, particularly in the realm of drug development.
Synthesis
The synthesis of this compound typically involves several key reactions, including:
- Formation of the Imidazole Ring: Utilizing precursors that can undergo cyclization.
- Bromination Reaction: Introducing the bromo substituent through electrophilic substitution.
- Ethoxy Group Modification: Incorporating the trimethylsilyl ether to enhance solubility and stability.
These synthetic routes highlight the compound's versatility for further derivatization, which is crucial for optimizing its biological activity.
The proposed mechanism of action for imidazole-containing compounds often involves:
- Inhibition of Protein Kinases: Many imidazole derivatives act as kinase inhibitors, disrupting critical signaling pathways in cancer cells.
- Modulation of Immune Response: Some studies indicate that imidazole derivatives can influence immune checkpoint pathways, enhancing antitumor immunity.
Study on Immunomodulatory Effects
In a recent investigation, an imidazole derivative was tested for its ability to modulate immune responses in mouse splenocytes. The compound demonstrated significant rescue of immune cell function at concentrations as low as 100 nM, indicating potential applications in immunotherapy .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications at specific positions on the imidazole ring can significantly enhance biological activity. For instance, substituents at the 4-position were found to be critical for potency against certain cancer cell lines . This insight is essential for guiding future modifications of this compound to improve efficacy.
Q & A
Q. What are the common synthetic routes for introducing the SEM (2-(trimethylsilyl)ethoxy)methyl protecting group into imidazole derivatives?
The SEM group is typically introduced via nucleophilic substitution using SEM-Cl (chloromethyl-2-(trimethylsilyl)ethyl ether) under basic conditions. For example, in the synthesis of benzimidazole derivatives, SEM-Cl reacts with the imidazole nitrogen in the presence of a base like NaH or K₂CO₃, followed by purification via column chromatography (hexane/EtOAC gradients) . Reaction yields can vary (21–47%) depending on substituent steric effects and solvent polarity.
Q. How is the bromo substituent introduced regioselectively at the 2-position of the imidazole ring?
Regioselective bromination often employs NBS (N-bromosuccinimide) in polar aprotic solvents (e.g., DMF) at 0–25°C. The reaction is guided by the electron-donating effects of adjacent substituents. For instance, in ethyl 1-protected imidazole-4-carboxylates, bromination at C2 is favored due to the electron-withdrawing ester group at C4, directing electrophilic attack to the ortho position .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Key signals include the SEM group’s trimethylsilyl protons (δ 0.0–0.2 ppm) and ethoxy methylene protons (δ 3.5–4.0 ppm). The imidazole C2-Br causes deshielding of adjacent protons, observable as splitting patterns in δ 7.0–8.5 ppm .
- FTIR : Confirm SEM (C-O-C at ~1100 cm⁻¹) and ester (C=O at ~1700 cm⁻¹) functionalities .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 386 [M+H]⁺) and fragmentation patterns validate the structure .
Advanced Questions
Q. How can conflicting NMR data for similar imidazole derivatives be resolved?
Discrepancies in splitting patterns (e.g., aromatic vs. aliphatic proton overlaps) often arise from dynamic rotational isomerism or solvent effects. Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations. For example, in SEM-protected imidazoles, NOESY can clarify spatial proximity between the SEM group and imidazole protons . If ambiguity persists, X-ray crystallography provides definitive structural confirmation, as demonstrated for brominated benzimidazoles .
Q. What factors influence low yields in SEM-protected imidazole carboxylate syntheses?
Key variables include:
- Base selection : Strong bases (e.g., NaH) improve SEM-Cl reactivity but may deprotonate sensitive sites.
- Solvent polarity : THF or DMF enhances SEM group stability compared to chlorinated solvents.
- Temperature : Reactions at 0°C minimize side reactions (e.g., SEM group cleavage) .
- Purification : Gradient column chromatography (hexane → EtOAc) effectively isolates the product from unreacted SEM-Cl .
Q. How does computational modeling aid in predicting the reactivity of this compound?
Density Functional Theory (DFT) calculations assess electrophilic aromatic substitution (EAS) sites. For brominated imidazoles, Fukui indices identify C2 as the most electrophilic carbon, aligning with experimental bromination outcomes . Molecular docking studies (e.g., AutoDock Vina) can also predict interactions with biological targets, such as EGFR, by analyzing binding affinities of SEM-protected derivatives .
Methodological Insights
Data Contradiction Analysis
- Yield Variability : In SEM-protected syntheses, yields range from 21% to 47% due to competing side reactions (e.g., over-alkylation). Mitigation strategies include slow SEM-Cl addition and rigorous exclusion of moisture .
- Regioselectivity Conflicts : While bromination at C2 is typical, steric hindrance from bulky substituents (e.g., biphenyl groups) can redirect bromination to C5. Pre-synthesis steric maps (e.g., using Avogadro software) guide substituent selection .
Application in Drug Discovery
This compound serves as a precursor in kinase inhibitor development. For example, SEM-protected imidazoles are intermediates in synthesizing EGFR inhibitors, where the bromo group enables Suzuki couplings to introduce aryl pharmacophores . In vitro cytotoxicity assays (e.g., MTT on MCF-7 cells) and ADMET predictions (SwissADME) are critical for evaluating therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
